molecular formula C18H14N2O3 B2495896 3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 383148-33-2

3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B2495896
CAS No.: 383148-33-2
M. Wt: 306.321
InChI Key: OUCJFSOWHZMGPD-UHFFFAOYSA-N
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Description

3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a complex organic compound characterized by the presence of a cyanophenyl group and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoindole Moiety: This can be achieved through the cyclization of a suitable precursor, such as phthalic anhydride, with an amine.

    Introduction of the Cyanophenyl Group: This step often involves a nucleophilic substitution reaction where a cyanophenyl halide reacts with the isoindole intermediate.

    Formation of the Propanoic Acid Side Chain: This can be accomplished through a series of reactions including alkylation and subsequent oxidation to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce the carbonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid: Similar structure with a butanoic acid side chain.

    3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid: Similar structure with an acetic acid side chain.

Uniqueness

What sets 3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid apart is its specific combination of functional groups, which can confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-cyanophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c19-10-12-5-7-13(8-6-12)16(9-17(21)22)20-11-14-3-1-2-4-15(14)18(20)23/h1-8,16H,9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCJFSOWHZMGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327537
Record name 3-(4-cyanophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666007
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

383148-33-2
Record name 3-(4-cyanophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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